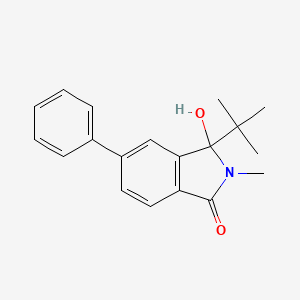![molecular formula C11H12O2S B11939986 [2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)
[2-(1-Propynylsulfonyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Propynylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-(1-propynylsulfonyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Propynylsulfonyl)ethyl]benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the propynyl group. One common method involves the use of sulfonyl chlorides and alkynes under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and alkynylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1-Propynylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenes, and various derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(1-Propynylsulfonyl)ethyl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. Its sulfonyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of [2-(1-Propynylsulfonyl)ethyl]benzene involves its interaction with molecular targets through its sulfonyl and propynyl groups. These functional groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[2-(1-Propynylsulfonyl)ethyl]toluene: Similar structure with a methyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]phenol: Contains a hydroxyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]aniline: Features an amino group on the benzene ring.
Uniqueness
[2-(1-Propynylsulfonyl)ethyl]benzene is unique due to its specific combination of a sulfonyl group and a propynyl group attached to the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C11H12O2S |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2-prop-1-ynylsulfonylethylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h3-7H,8,10H2,1H3 |
Clave InChI |
KVEBODAFWASRDA-UHFFFAOYSA-N |
SMILES canónico |
CC#CS(=O)(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


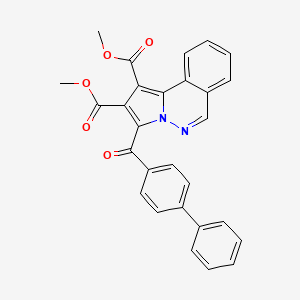
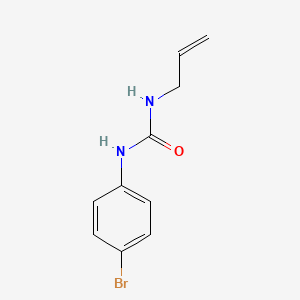
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
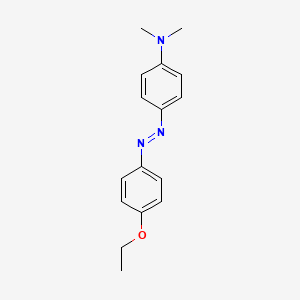
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
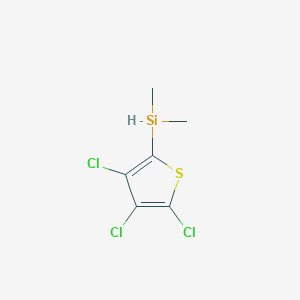
![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
